2-Benzylideneheptanal

Description

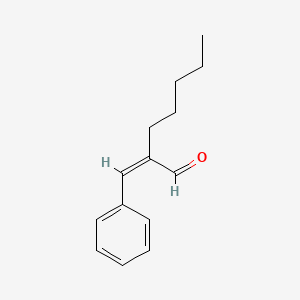

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-benzylideneheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIXGYKWDQSV-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044960 | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9711 g/cu m at 20 °C, 0.962-0.969 | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Clear, yellow, oily liquid | |

CAS No. |

122-40-7, 101365-33-7 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylideneheptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 °C | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzylideneheptanal: Properties, Synthesis, Analysis, and Applications

Executive Summary: 2-Benzylideneheptanal, widely known in the industry as alpha-Amylcinnamaldehyde or Jasminaldehyde, is an aromatic aldehyde celebrated for its characteristic sweet, floral, jasmine-like aroma.[1][2] This compound is a cornerstone of the fragrance and flavor industries, incorporated into a vast array of consumer products ranging from fine perfumes and cosmetics to soaps and detergents.[3][4] It is also approved as a food additive, lending its unique flavor profile to products like beverages, candies, and baked goods.[3][5] Despite its widespread use, 2-Benzylideneheptanal is also a well-documented fragrance allergen, necessitating careful regulation and labeling in consumer goods.[1] This dual nature—a valuable aroma chemical and a known sensitizer—makes it a subject of continuous interest for researchers, chemists, and drug development professionals. This guide provides a comprehensive technical overview of its core properties, synthesis methodologies, analytical characterization, industrial applications, and safety considerations.

Core Chemical Identity and Nomenclature

2-Benzylideneheptanal is an α,β-unsaturated aldehyde. Its structure consists of a heptanal backbone with a benzylidene group substituted at the second carbon position. This substitution creates a conjugated system involving the phenyl ring, the carbon-carbon double bond, and the aldehyde group, which is fundamental to its chemical properties and aroma. The molecule exists as (E) and (Z) stereoisomers.[6]

Common Synonyms:

-

alpha-Amylcinnamaldehyde (ACA)[1]

-

Amyl Cinnamal[1]

-

Jasminaldehyde[1]

-

Jasminal[1]

-

Flomine[1]

-

2-Pentylcinnamaldehyde[1]

-

(2Z)-2-benzylideneheptanal[1]

CAS Number: 122-40-7[1] Molecular Formula: C₁₄H₁₈O[1][5] Molecular Weight: 202.29 g/mol [1][7]

Physicochemical Properties

The physical state of 2-Benzylideneheptanal is typically described as a pale-yellow, oily liquid.[1][5] Its high boiling point and low vapor pressure contribute to its tenacity, making it a valuable fixative in fragrance formulations.[4][8] It is poorly soluble in water but soluble in organic solvents like acetone and ethanol.[1][5]

Table 1: Summary of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Pale-yellow, oily liquid | [1][5] |

| Odor | Jasmine-like, floral, oily-herbaceous | [1][2] |

| Density | 0.962 - 0.9711 g/cm³ at 20°C | [1][5] |

| Boiling Point | 284 - 290 °C at 760 mmHg | [1][5][7] |

| Melting Point | 80 °C (Note: May be solid at lower temps) | [1][5] |

| Flash Point | 131.1 °C | [5][7] |

| LogP (Kow) | 4.70 - 4.80 | [1][7] |

| Vapor Pressure | 0.00233 mmHg at 25°C | [5] |

| Refractive Index | 1.5381 at 20°C | [1] |

| Solubility | Soluble in acetone, carbon tetrachloride; Slightly soluble in water. |[1][5][9] |

Synthesis and Manufacturing

The industry-standard method for synthesizing 2-Benzylideneheptanal is a base-catalyzed cross-aldol condensation reaction between benzaldehyde and n-heptanal.[2][4]

Causality of Experimental Choices:

-

Reactants: Benzaldehyde provides the benzylidene group, while n-heptanal provides the C7 aldehyde backbone. The reaction must be carefully controlled to favor the cross-condensation product over the self-condensation of n-heptanal, which would produce an undesirable impurity (2-n-pentyl-2-nonenal).[8]

-

Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the α-carbon of n-heptanal, forming a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Greener Approaches: Modern methodologies focus on improving selectivity and sustainability. The use of a phase transfer catalyst (PTC) like cetyltrimethylammonium bromide (CTAB) is a significant advancement.[8] The PTC facilitates the interaction between the aqueous base and the organic reactants, allowing the reaction to proceed efficiently under milder conditions (e.g., lower temperatures), which minimizes side reactions and enhances the yield of the desired product. This approach also allows for the recycling and reuse of the catalyst, aligning with green chemistry principles.[8]

Caption: High-level workflow for the synthesis of 2-Benzylideneheptanal.

Analytical Characterization and Spectroscopy

Rigorous analytical characterization is essential to ensure the purity and identity of 2-Benzylideneheptanal, particularly to quantify impurities that could alter its odor profile or toxicological properties.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch: A strong absorption band is expected in the range of 1666-1685 cm⁻¹ for the α,β-unsaturated aldehyde carbonyl group.[10] Conjugation with the double bond and phenyl ring lowers the frequency compared to a saturated aldehyde.

-

Aldehyde C-H Stretch: Two characteristic, often weak, peaks appear around 2720 cm⁻¹ and 2820 cm⁻¹.[10][11] The presence of the peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.

-

Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ are indicative of the benzene ring.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for unambiguous structure elucidation.

-

¹H NMR: The aldehydic proton (CHO) gives a highly deshielded singlet or doublet at approximately 9.6 ppm.[10] Aromatic protons appear in the 7-8 ppm region, while the vinylic proton and aliphatic chain protons resonate at higher fields.

-

¹³C NMR: PubChem data shows characteristic shifts for the carbonyl carbon at ~195.5 ppm, carbons of the double bond at ~143.4 ppm and ~149.6 ppm, and aromatic carbons between ~128 ppm and ~135 ppm. The aliphatic chain carbons appear upfield, with the terminal methyl group resonating at ~14.0 ppm.[1]

Mass Spectrometry (MS): MS is used to confirm the molecular weight and analyze fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation pathways for aldehydes include alpha cleavage (loss of the CHO group or an adjacent alkyl chain) and McLafferty rearrangement.[10]

Table 2: Summary of Key Spectroscopic Data

| Technique | Characteristic Signal | Interpretation |

|---|---|---|

| IR | Strong peak at ~1670 cm⁻¹ | C=O stretch of conjugated aldehyde |

| IR | Weak peaks at ~2720 & ~2820 cm⁻¹ | Aldehyde C-H stretch |

| ¹H NMR | Singlet/doublet at ~9.6 ppm | Aldehydic proton (-CHO) |

| ¹H NMR | Multiplets at 7-8 ppm | Aromatic ring protons |

| ¹³C NMR | Resonance at ~195.5 ppm | Carbonyl carbon (C=O) |

| ¹³C NMR | Resonances at ~128-150 ppm | Aromatic and vinylic carbons |

| MS | Peak at m/z = 202 | Molecular Ion (M⁺) |

Industrial and Research Applications

2-Benzylideneheptanal's primary value lies in its potent and pleasant aroma.

-

Fragrance and Cosmetics: It is a key component in perfumes, soaps, detergents, personal care products, and household cleaners to impart a jasmine floral note.[4] Its high tenacity also allows it to act as a fixative, slowing the evaporation of more volatile fragrance components.[4]

-

Flavor Industry: As a FEMA-recognized flavoring agent (FEMA No. 2061), it is used in small quantities to create apple, apricot, peach, and strawberry flavor profiles in food products.[4][5] The FDA has approved its use as a flavoring agent under 21 CFR 172.515.[3]

-

Research Chemical:

-

Allergen Standard: Due to its classification as a fragrance allergen, purified 2-Benzylideneheptanal is used as a standard chemical in dermatological patch testing to diagnose contact allergies.[1][12]

-

Synthetic Intermediate: It serves as an intermediate in the synthesis of other specialty chemicals and potential pharmaceutical compounds.[4]

-

Safety, Toxicology, and Handling

While GRAS (Generally Recognized as Safe) for use as a flavoring agent, 2-Benzylideneheptanal presents hazards related to dermal contact and environmental exposure.

-

Human Health:

-

Acute Toxicity: The oral LD50 in rats is 3730 mg/kg, indicating moderate acute toxicity.[4][5]

-

Skin Sensitization: It is a known skin sensitizer that can cause an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[9] This is its most significant human health concern. Under EU Cosmetic Regulation, its presence must be declared on product labels if concentrations exceed 0.001% in leave-on products and 0.01% in rinse-off products.

-

Irritation: It is classified as irritating to the eyes, respiratory system, and skin.[5]

-

-

Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[9] Release into the environment should be avoided.

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[9]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and sources of ignition.[4]

-

Stability: The material is susceptible to oxidation, which can produce off-odors.[2] Manufacturers typically add an antioxidant to ensure stability.

-

Sources

- 1. 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 3. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foreverest.net [foreverest.net]

- 5. chembk.com [chembk.com]

- 6. (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal | C28H36O2 | CID 88920033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Heptanal, 2-benzylidene | CAS#:122-40-7 | Chemsrc [chemsrc.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. finefrag.com [finefrag.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Amylcinnamaldehyde Ingredient Allergy Safety Information [skinsafeproducts.com]

alpha-Amylcinnamaldehyde chemical structure and isomers

An In-depth Technical Guide to the Chemical Structure and Isomers of α-Amylcinnamaldehyde

Abstract: This technical guide provides a comprehensive examination of α-amylcinnamaldehyde (ACA), a key aroma chemical prized for its characteristic jasmine-like floral scent. Intended for researchers, chemists, and professionals in the fragrance and drug development industries, this document delves into the core chemical structure, stereochemistry, synthesis, and spectroscopic characterization of ACA. We will explore its geometric isomers, present a detailed, field-proven synthesis protocol based on aldol condensation, and provide an expert analysis of its spectral data. This guide is structured to serve as a practical reference, blending foundational chemical principles with actionable methodologies and data.

Introduction and Nomenclature

α-Amylcinnamaldehyde, systematically known as 2-benzylideneheptanal, is a synthetic aromatic aldehyde that belongs to the cinnamaldehyde family of fragrance materials.[1] It is a pale yellow, oily liquid with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol .[1] Its strong, floral, and slightly fatty odor, which becomes reminiscent of jasmine upon dilution, has made it an indispensable component in perfumery, particularly for creating jasmine and tuberose accords.[2] Beyond fine fragrances, it is extensively used in soaps, detergents, and other personal care products.[3] The compound is valued for its stability in alkaline media and its longevity, which allows it to function as a fixative in complex fragrance compositions.[4][3]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-Benzylideneheptanal | [5] |

| Synonyms | Amyl cinnamal, Jasminal, α-Pentylcinnamaldehyde | [1][6] |

| CAS Number | 122-40-7 (for isomer mixture) | [6][5] |

| EC Number | 204-541-5 | |

| FEMA Number | 2061 | [1][5] |

| Molecular Formula | C₁₄H₁₈O | [1] |

| Molecular Weight | 202.29 g/mol | |

| Appearance | Pale yellow to yellow clear liquid | [2][6] |

| Odor Profile | Sweet, floral (jasmine-like), oily, fruity, herbaceous | [3][7] |

Chemical Structure and Stereochemistry

The structure of α-amylcinnamaldehyde is characterized by an α,β-unsaturated aldehyde system. A phenyl group is attached to the β-carbon, and a pentyl (amyl) group is substituted at the α-carbon, which is the carbon adjacent to the aldehyde functional group. This extended conjugation involving the phenyl ring, the double bond, and the carbonyl group is fundamental to its chemical properties and olfactory profile.

Geometric Isomerism: (E)- and (Z)-Isomers

The presence of a trisubstituted double bond (C=C) gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z), using the Cahn-Ingold-Prelog priority rules.

-

(E)-α-Amylcinnamaldehyde (trans): In this configuration, the high-priority groups on each carbon of the double bond are on opposite sides. The phenyl group (on the β-carbon) is on the opposite side of the aldehyde group (on the α-carbon). This is generally the more stable and common isomer.

-

(Z)-α-Amylcinnamaldehyde (cis): In this configuration, the high-priority groups are on the same side of the double bond.

Commercially available α-amylcinnamaldehyde is typically a mixture of these isomers. The specific ratio can influence the final odor profile of the material.

Caption: Chemical structures of the (E) and (Z) geometric isomers of α-amylcinnamaldehyde.

It is important to note that α-amylcinnamaldehyde does not possess a chiral center and therefore does not exhibit optical isomerism (R/S isomers).

Synthesis and Purification

The industrial synthesis of α-amylcinnamaldehyde is a classic example of a crossed-aldol condensation, specifically the Claisen-Schmidt condensation, which involves an aromatic aldehyde (benzaldehyde) reacting with an aliphatic aldehyde (heptanal).[1][3]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed aldol condensation followed by immediate dehydration. The key steps are:

-

Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from heptanal to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The heptanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is used as the electrophile because it lacks α-protons and cannot self-condense.

-

Aldol Addition: A β-hydroxy aldehyde intermediate (an aldol) is formed.

-

Dehydration: The aldol intermediate rapidly dehydrates under the reaction conditions to form the more stable, conjugated α,β-unsaturated aldehyde product, α-amylcinnamaldehyde.

Caption: Simplified reaction mechanism for the synthesis of α-amylcinnamaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of α-amylcinnamaldehyde, optimized for high yield and purity.[4][3]

Materials & Reagents:

-

Benzaldehyde (freshly distilled)

-

n-Heptanal

-

Potassium Hydroxide (KOH)

-

Ethylene Glycol

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Antioxidant (e.g., BHT)

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of potassium hydroxide in ethylene glycol. The optimal catalyst amount is approximately 17.5% by weight relative to n-heptanal.[4]

-

Initial Charge: Add benzaldehyde to the flask. The recommended molar ratio of benzaldehyde to n-heptanal is 1.5:1 to maximize the formation of the cross-condensation product and minimize the self-condensation of heptanal.[4]

-

Heptanal Addition: While stirring vigorously, add n-heptanal dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 25-35°C using a water bath.

-

Reaction: After the addition is complete, continue stirring for an additional 6 hours at the same temperature to ensure the reaction goes to completion.[4]

-

Work-up & Neutralization: Transfer the reaction mixture to a separatory funnel. Add water and diethyl ether to partition the organic and aqueous layers. Carefully neutralize the aqueous layer with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

-

Extraction: Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes any unreacted acidic or basic components.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature range (e.g., 174-175°C at 20 Torr) to obtain pure α-amylcinnamaldehyde.[8]

-

Stabilization: Add a small amount of an antioxidant like BHT (e.g., 0.1%) to the final product to prevent oxidation during storage.[2][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized α-amylcinnamaldehyde.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. For the (E)-isomer, the mass spectrum shows characteristic fragments.[9]

Table 2: Key Mass Spectrometry Fragments for (E)-α-Amylcinnamaldehyde

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 202 | ~20 | [M]⁺˙ (Molecular Ion) |

| 145 | 53 | [M - C₄H₉]⁺ (Loss of a butyl radical) |

| 129 | 91 | [C₁₀H₉O]⁺ |

| 117 | 100 | [C₉H₉]⁺ (Tropylium-like ion) |

| 91 | 99 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from PubChem CID 1623625.[9]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

Table 3: Predicted IR Absorptions for α-Amylcinnamaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic (Phenyl) |

| 2955-2850 | C-H stretch | Aliphatic (Amyl group) |

| ~2720, ~2820 | C-H stretch | Aldehyde (Fermi resonance doublet) |

| ~1685 | C=O stretch | α,β-Unsaturated Aldehyde |

| ~1625 | C=C stretch | Conjugated Alkene |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

Predicted based on typical IR absorption frequencies.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. While a fully assigned spectrum for ACA is not readily published, a highly accurate prediction can be made based on the well-documented spectrum of cinnamaldehyde and standard additive effects.[13]

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Notes |

| Aldehyde (-CHO) | 9.5 - 9.7 | s | - | Deshielded proton of the aldehyde group. |

| Vinylic (=CH-Ph) | 7.4 - 7.6 | s | - | Vinylic proton adjacent to the phenyl ring. |

| Phenyl (Ar-H) | 7.2 - 7.5 | m | - | Protons of the monosubstituted benzene ring. |

| Methylene (-CH₂-) | 2.3 - 2.5 | t | ~7.5 Hz | Methylene group of the amyl chain α to the double bond. |

| Methylene (-CH₂-) | 1.3 - 1.6 | m | - | Three methylene groups within the amyl chain. |

| Methyl (-CH₃) | 0.8 - 1.0 | t | ~7.0 Hz | Terminal methyl group of the amyl chain. |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

| Carbon(s) | Predicted δ (ppm) | Assignment Notes |

| Carbonyl (-CHO) | 190 - 195 | Aldehyde carbonyl carbon, highly deshielded. |

| Vinylic (=C(R)-CHO) | 150 - 155 | α-carbon of the double bond. |

| Vinylic (=CH-Ph) | 140 - 145 | β-carbon of the double bond. |

| Phenyl (ipso-C) | 134 - 136 | Carbon of the phenyl ring attached to the double bond. |

| Phenyl (Ar-C) | 128 - 131 | Remaining aromatic carbons. |

| Amyl Chain (-CH₂/CH₃) | 14 - 32 | Carbons of the n-pentyl group. |

Predicted based on principles from similar structures and standard chemical shift tables.[13][14][15]

Physicochemical Properties and Safety

α-Amylcinnamaldehyde is a combustible liquid with a high flash point, making it relatively safe to handle under standard laboratory conditions. It is practically insoluble in water but soluble in ethanol and other common organic solvents and oils.[1][2]

Safety Considerations:

-

Skin Sensitization: α-Amylcinnamaldehyde is a known skin sensitizer and a component of the "fragrance mix" used in allergy patch testing.[2] Prolonged or repeated skin contact may cause an allergic reaction. Due to this, its use in consumer products is restricted by organizations like the International Fragrance Association (IFRA).[5]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

-

Storage: Store in a cool, dark place in a tightly sealed container, preferably under nitrogen, and stabilized with an antioxidant to prevent oxidation, which can lead to the formation of by-products with objectionable odors.[2][3]

Conclusion

α-Amylcinnamaldehyde remains a cornerstone of the floral fragrance palette. A thorough understanding of its chemical structure, the nuances of its geometric isomers, and its synthesis is critical for its effective and safe application. The methodologies and data presented in this guide—from the detailed synthesis protocol to the spectroscopic analysis—provide researchers and industry professionals with a robust framework for working with this important aroma chemical. The principles of Claisen-Schmidt condensation and the interpretation of spectral data discussed herein are broadly applicable across the field of organic synthesis and chemical analysis.

References

-

Scentspiracy. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7). Available at: [Link]

- Zhen, H. (2006). Synthesis of α-Amyl Cinnamaldehyde. Fine Chemical Intermediates. [Semantic Scholar link: https://www.semanticscholar.org/paper/Synthesis-of-%CE%B1-Amyl-Cinnamaldehyde-Hong-jue/8c50e263d59649539d91f868297b47e5b152d5b6]

-

P. P. Sheth Aromas. Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1623625, alpha-Amylcinnamaldehyde, (E)-. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31209, Amylcinnamaldehyde. Available at: [Link]

- Google Patents. (2014). CN103626641A - Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal.

-

FlavScents. (Z)-alpha-amyl cinnamaldehyde. Available at: [Link]

-

The Good Scents Company. alpha-amyl cinnamaldehyde. Available at: [Link]

-

Perflavory. alpha-amyl cinnamaldehyde, 122-40-7. Available at: [Link]

-

University of Utah Chemistry Department. gHMQC NMR Spectrum of Cinnamaldehyde. Available at: [Link]

- Velambath, K. B., Mali, S. N., & Pratap, A. P. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. Letters in Applied NanoBioScience, 12(4), 104. [ResearchGate link: https://www.researchgate.

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0003441). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441). Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

-

University of Wisconsin-Madison. 13C-NMR. Available at: [Link]

-

UCLA Chemistry. IR Chart. Available at: [Link]

-

Master Organic Chemistry. IR Absorption Table. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

- 1. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 2. alpha-Amylcinnamaldehyde | 122-40-7 [amp.chemicalbook.com]

- 3. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 4. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]

- 5. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ppsheth.com [ppsheth.com]

- 7. alpha-amyl cinnamaldehyde, 122-40-7 [perflavory.com]

- 8. echemi.com [echemi.com]

- 9. alpha-Amylcinnamaldehyde, (E)- | C14H18O | CID 1623625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chemistry.utah.edu [chemistry.utah.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 2-Benzylideneheptanal (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzylideneheptanal

Authored by: Gemini, Senior Application Scientist

Abstract

2-Benzylideneheptanal, commonly known as alpha-amylcinnamaldehyde, is an α,β-unsaturated aldehyde widely utilized as a fragrance ingredient in cosmetics, perfumes, and home care products for its characteristic jasmine-like odor.[1][2] Accurate structural confirmation and purity assessment are critical for its application in research and regulated industries. This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-Benzylideneheptanal, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data, grounding our analysis in established chemical principles. This document is intended to serve as an essential reference for researchers, quality control scientists, and drug development professionals working with this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The chemical structure of 2-Benzylideneheptanal (C₁₄H₁₈O, Molar Mass: 202.29 g/mol ) is foundational to understanding its spectroscopic signature.[1][2] It comprises several key functional groups that give rise to distinct signals in different spectroscopic methods:

-

An Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, producing characteristic signals in NMR and a strong absorption band in IR.

-

A Conjugated System: The aldehyde is conjugated with a carbon-carbon double bond (alkene) and a benzene ring. This extended π-system influences the electronic environment of nearby atoms, causing significant shifts in NMR signals and lowering the vibrational frequency of the carbonyl group in IR spectra.[3][4]

-

A Phenyl Group (-C₆H₅): Provides signals in the aromatic region of NMR spectra.

-

An n-Pentyl Chain (-C₅H₁₁): A saturated aliphatic chain that gives rise to signals in the upfield region of NMR spectra.

The molecule exists as E/Z isomers, with the E-isomer generally being the more stable and common form.[5][6] The data presented here corresponds to the mixed or unspecified isomerism data available in public databases.

Caption: Molecular structure of 2-Benzylideneheptanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Benzylideneheptanal, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzylideneheptanal in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans to overcome the low natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The deshielding effects of the carbonyl and phenyl groups, along with the conjugated system, result in a wide dispersion of signals.

Causality of Signal Positions:

-

Aldehyde Proton (H-C=O): This proton is directly attached to the electron-withdrawing carbonyl group and is highly deshielded, appearing far downfield.

-

Vinylic and Aromatic Protons: These protons are in the sp² region and are deshielded by the magnetic anisotropy of the π-systems. The vinylic proton is further deshielded by its proximity to the phenyl ring.

-

Aliphatic Protons: The protons of the n-pentyl chain are shielded and appear in the upfield region. The protons on the carbon adjacent to the double bond (allylic) are slightly deshielded compared to the rest of the chain.

Table 1: ¹H NMR Spectroscopic Data for 2-Benzylideneheptanal (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Inferred Multiplicity | Proton Assignment | Rationale for Assignment |

| ~9.55 | Singlet (s) | Aldehyde H | Characteristic highly deshielded region for an aldehyde proton.[3][4] |

| ~7.20 - 7.51 | Multiplet (m) | Aromatic & Vinylic H's | Typical range for benzene ring protons and the vinylic proton in a conjugated system. |

| ~2.50 - 2.54 | Triplet (t) | Allylic CH₂ (α to C=C) | Allylic protons are deshielded relative to other alkyl protons. |

| ~1.30 - 1.55 | Multiplet (m) | (CH₂)₃ of pentyl chain | Standard aliphatic region for methylene groups. |

| ~0.87 - 0.92 | Triplet (t) | Terminal CH₃ of pentyl chain | Most shielded protons, split into a triplet by the adjacent CH₂ group. |

Note: The data from PubChem lists numerous peaks without explicit assignments or multiplicities.[1] The assignments above are based on established chemical shift principles for this structure.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for 2-Benzylideneheptanal (50.18 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |

| 195.46 | Carbonyl C (C=O) | Aldehyde carbonyl carbons are highly deshielded, typically appearing around 190-200 ppm. |

| 149.59 | Vinylic C (α-carbon) | The α-carbon of the conjugated system. |

| 143.40 | Vinylic C (β-carbon) | The β-carbon, attached to the phenyl ring. |

| 135.05 | Aromatic C (quaternary, C-ipso) | The aromatic carbon directly bonded to the alkene. |

| 129.61, 129.50, 128.77 | Aromatic CH's | Carbons of the phenyl ring, appearing in the typical aromatic region of 120-140 ppm. |

| 32.06, 28.00, 24.76 | (CH₂)₃ of pentyl chain | Aliphatic methylene carbons. |

| 22.40 | CH₂ next to terminal methyl | One of the aliphatic methylene carbons. |

| 13.99 | Terminal CH₃ of pentyl chain | The most shielded carbon atom in the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

-

Sample Application: Place a single drop of neat 2-Benzylideneheptanal (it is an oily liquid) directly onto the ATR crystal.[1]

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Data Interpretation

The IR spectrum of 2-Benzylideneheptanal is dominated by absorptions from the aldehyde and the conjugated π-system.

Causality of Peak Positions:

-

C=O Stretch: The C=O bond of an aldehyde typically absorbs around 1720-1740 cm⁻¹. However, conjugation with the C=C double bond and the phenyl ring delocalizes the π-electrons, weakening the C=O bond and lowering its stretching frequency to the 1660-1685 cm⁻¹ range.[3][4]

-

Aldehyde C-H Stretch: A characteristic pair of weak to medium bands appears around 2820 cm⁻¹ and 2720 cm⁻¹, which is diagnostic for an aldehyde C-H bond.[4]

-

C=C Stretch: Absorptions from the alkene and aromatic ring C=C bonds appear in the 1600-1650 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands for 2-Benzylideneheptanal

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2955, 2870 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~2820, 2720 | C-H Stretch (Fermi doublet) | Aldehyde C-H |

| ~1670 | C=O Stretch (conjugated) | α,β-Unsaturated Aldehyde |

| ~1625 | C=C Stretch | Alkene |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Benzylideneheptanal (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~70°C and ramps up to ~280°C to ensure proper elution of the analyte.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that causes extensive fragmentation, providing a rich, fingerprint-like spectrum.[7]

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

MS Data Interpretation

The mass spectrum of 2-Benzylideneheptanal will show a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

Caption: Proposed major fragmentation pathways for 2-Benzylideneheptanal in EI-MS.

Table 4: Key Fragments in the Mass Spectrum of 2-Benzylideneheptanal [1]

| m/z Value | Proposed Fragment Ion | Rationale for Formation |

| 202 | [C₁₄H₁₈O]⁺ (Molecular Ion) | The intact molecule minus one electron. |

| 145 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain. |

| 129 | [M - C₅H₁₁ - 2H]⁺ | Likely arises from the loss of the pentyl radical (•C₅H₁₁) followed by rearrangement and loss of H₂. The initial fragment is m/z 131. |

| 117 | [C₉H₉O]⁺? or [C₉H₇]⁺? | A common fragment, potentially from cleavage within the benzylidene moiety. The peak at m/z 115 suggests subsequent H₂ loss. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | A very stable and characteristic fragment for compounds containing a benzyl group, formed via rearrangement. |

Conclusion

The structural characterization of 2-Benzylideneheptanal is definitively achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, highlighting the distinct chemical environments of the aldehyde, conjugated system, phenyl ring, and alkyl chain. IR spectroscopy confirms the presence of the key α,β-unsaturated aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, including the characteristic tropylium ion. Together, these datasets form a robust analytical package for the unequivocal identification and quality assessment of 2-Benzylideneheptanal in both research and industrial settings.

References

-

PubChem Compound Summary for CID 1712058, 2-Benzylideneheptanal. National Center for Biotechnology Information. [Link]

-

J. D. R. A. P. Williams et al., "Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method." Journal of the American Society for Mass Spectrometry, 2007. [Link]

-

Request PDF: "Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method." ResearchGate. [Link]

-

"Spectroscopic Properties of Aldehydes and Ketones." Chemistry LibreTexts. [Link]

-

"Spectroscopic Properties of Aldehydes and Ketones (Reusch)." Chemistry LibreTexts. [Link]

-

PubChem Compound Summary for CID 31209, Amylcinnamaldehyde. National Center for Biotechnology Information. [Link]

-

M. Luneau et al., "Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review." Chemistry of Materials, 2021. [Link]

-

"Synthesis of (E)-2-benzylideneheptanal (jasmine aldehyde)." ResearchGate. [Link]

-

"2-Benzylidene-1-heptanol." NIST Chemistry WebBook. [Link]

-

PubChem Compound Summary for CID 1623625, alpha-Amylcinnamaldehyde, (E)-. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Benzylideneheptanal | C14H18O | CID 1712058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amylcinnamaldehyde | C14H18O | CID 31209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alpha-Amylcinnamaldehyde, (E)- | C14H18O | CID 1623625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2E)-2-benzylideneheptanal;(2Z)-2-benzylideneheptanal | C28H36O2 | CID 88920033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Amylcinnamaldehyde discovery and history

An In-Depth Technical Guide to the Discovery and History of alpha-Amylcinnamaldehyde

Abstract

alpha-Amylcinnamaldehyde (ACA), a cornerstone of modern perfumery, represents a significant milestone in the history of synthetic aroma chemicals. This guide provides a comprehensive technical overview of its discovery, historical context, synthesis, and profound impact on the fragrance industry. We delve into the chemical principles underpinning its creation, the causality behind its widespread adoption, and the experimental protocols that define its production. This document serves as a definitive resource for researchers, chemists, and professionals in the fields of fragrance science and chemical development, offering field-proven insights into one of the most vital synthetic floral ingredients.

Introduction: The Scent of Innovation

alpha-Amylcinnamaldehyde (C₁₄H₁₈O), known commercially by names such as Jasmonal A and Amyl cinnamal, is a synthetic aromatic aldehyde celebrated for its distinctive floral scent profile.[1] Its aroma is characterized by a soft, sweet, and diffusive jasmine character, often with waxy, fruity, and herbaceous undertones.[1][2] For decades, it has been an indispensable component in crafting floral fragrances, particularly in recreating the elusive and costly essence of natural jasmine absolute.[2]

The development of ACA occurred during a transformative era when the fragrance industry began its strategic shift from a near-total reliance on natural extracts to the innovative potential of synthetic chemistry.[1] This transition was driven by the need for cost-effective, stable, and consistently available raw materials to meet growing global demand. ACA's discovery was not merely the creation of a new molecule but a pivotal moment that democratized the scent of jasmine, making it accessible for a vast range of applications from fine perfumery to functional household products.[3]

Historical Context and Discovery

The journey to alpha-Amylcinnamaldehyde begins in the broader context of organic chemistry's evolution in the late 19th and early 20th centuries. While some sources suggest its synthesis emerged from systematic modifications of cinnamaldehyde during the expansion of aromatic aldehyde chemistry in the late 19th century, its impactful discovery is more concretely dated to 1947 by Von Baeyer.[1][4] This discovery was a landmark achievement in the industry's focused effort to develop synthetic alternatives to expensive natural absolutes.[1]

Prior to this period, the scent of jasmine in perfumery was solely attainable through labor-intensive and costly extraction from Jasminum grandiflorum or Jasminum sambac flowers. The resulting absolute was volatile in price and supply, limiting its use to luxury fragrances. The chemical industry's challenge was to deconstruct the scent of jasmine into its key components and synthesize molecules that could reproduce its characteristic profile. Rather than perfectly replicating the heady, indolic notes of natural jasmine, ACA provided the warm, sweet, and highly diffusive floral heart, which could be masterfully blended with other synthetics like benzyl acetate and indole to create a realistic and robust jasmine accord.[1]

Chemical Profile and Physicochemical Properties

alpha-Amylcinnamaldehyde is an α,β-unsaturated aldehyde with a pentyl (amyl) group substituted at the alpha-carbon position relative to the carbonyl group, and a phenyl group at the beta-position.[1] This structure, specifically the conjugated double bond system, is crucial to its olfactory properties and chemical reactivity. The commercial product is typically a mixture of cis and trans stereoisomers, with the trans (E-) isomer being predominant and possessing the superior and more desirable olfactory characteristics.[1]

Table 1: Physicochemical Properties of alpha-Amylcinnamaldehyde

| Property | Value | Reference(s) |

| Chemical Name | 2-Benzylideneheptanal; (E)-2-Pentyl-3-phenylprop-2-enal | [1] |

| CAS Number | 122-40-7 | [1][2] |

| Molecular Formula | C₁₄H₁₈O | [1][5] |

| Molecular Weight | 202.29 g/mol | [1][5] |

| Appearance | Pale yellow to yellow clear, oily liquid | [1][2][6] |

| Odor Profile | Sweet, floral (jasmine-like), with fruity and herbaceous notes | [1][2] |

| Boiling Point | 287-290°C | [1][2][6] |

| Density | 0.963-0.969 g/mL at 25°C | [1][2] |

| Refractive Index | n20/D = 1.554-1.559 | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents/oils | [1][2][6] |

| Purity (Typical) | ≥90-97% (GC) | [1] |

Core Synthesis: The Claisen-Schmidt Condensation

The industrial synthesis of alpha-Amylcinnamaldehyde is a classic example of the Claisen-Schmidt condensation , a specific type of crossed-aldol condensation.[1][7][8] This reaction is exceptionally well-suited for this purpose because it involves the condensation of an aromatic aldehyde lacking α-hydrogens (benzaldehyde) with an aliphatic aldehyde that possesses them (n-heptanal).[7][8]

Causality of Experimental Design:

-

Choice of Reactants: Benzaldehyde serves as the electrophilic carbonyl component and provides the stable phenyl ring structure. n-Heptanal, which has two α-hydrogens, acts as the nucleophile after deprotonation. The seven-carbon chain of heptanal is critical; after condensation and loss of water, it results in a five-carbon (pentyl/amyl) chain at the α-position of the newly formed double bond.

-

Choice of Catalyst: A strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used.[4][9] The base's role is to abstract an α-hydrogen from n-heptanal, creating a reactive enolate anion. This is the crucial nucleophilic species that attacks the benzaldehyde carbonyl.

-

Reaction Control: The reaction is "crossed" because two different aldehydes are used. The design is efficient because benzaldehyde has no α-hydrogens and thus cannot self-condense via an enolate mechanism. This minimizes unwanted side products and drives the reaction toward the desired cross-condensation product.[8]

Diagram 1: Synthesis Pathway of alpha-Amylcinnamaldehyde

Caption: The synthesis of ACA via base-catalyzed aldol condensation.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative methodology synthesized from established chemical principles for aldol condensations.[1][4][9]

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with benzaldehyde and a suitable solvent (e.g., ethanol or ethylene glycol).[2][9]

-

Catalyst Introduction: An aqueous or alcoholic solution of a base catalyst, such as potassium hydroxide, is added to the reactor. The mixture is stirred and brought to a controlled temperature, typically between 30-50°C.[10]

-

Heptanal Addition: n-Heptanal is added dropwise to the stirred mixture via the dropping funnel over several hours. The slow addition is critical to control the exothermic reaction and prevent the self-condensation of heptanal. A molar excess of benzaldehyde is often used to ensure the complete conversion of heptanal.[9]

-

Reaction and Maturation: After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 4-6 hours) to ensure the reaction goes to completion.[9]

-

Work-up and Neutralization: The reaction mixture is cooled. The organic layer is separated from the aqueous phase. The organic phase is washed with a dilute acid (e.g., acetic acid) to neutralize the remaining base catalyst, followed by washing with water until neutral.[4]

-

Purification: The crude product is purified by vacuum distillation to remove unreacted starting materials, solvent, and any byproducts, yielding the final alpha-Amylcinnamaldehyde product with high purity.[4]

Industrial Applications and Olfactory Impact

The success of alpha-Amylcinnamaldehyde is rooted in its olfactory versatility and chemical stability, making it a workhorse in the fragrance industry.[2][3]

-

Fine Fragrance: It is a key building block for jasmine accords and is used extensively in white floral bouquets (gardenia, tuberose, magnolia).[1][3] It provides warmth and body, acting as a modifier that enhances and balances other floral notes. Furthermore, it functions as a soft fixative, improving the longevity of more volatile top notes.[1][3]

-

Functional Perfumery: A significant portion of ACA production is used in consumer products. Its excellent stability in alkaline media makes it ideal for scenting soaps, laundry detergents, and surface cleaners.[1][6] Its high substantivity ensures the fragrance lingers on fabric and skin.

-

Flavor Industry: In much smaller concentrations, it is used as a flavoring agent to impart floral and fruity notes to products like candies, baked goods, and beverages.[11]

Diagram 2: Relationship Between Properties and Applications

Caption: Key properties of ACA directly enable its diverse applications.

Safety and Regulatory Profile

As a widely used fragrance ingredient, alpha-Amylcinnamaldehyde has been subject to extensive safety evaluations. It is recognized as a potential skin sensitizer in susceptible individuals.[6] It is an oxidation product of α-amylcinnamic alcohol, a component of the "fragrance mix" used in dermatological patch testing.[6] Consequently, its use is regulated by organizations like the International Fragrance Association (IFRA), which sets concentration limits for different product categories to minimize the risk of allergic reactions.[1] Cosmetic regulations in many regions, including the EU, require its declaration on ingredient lists when present above certain concentrations to inform consumers of its presence.

Conclusion

The discovery and development of alpha-Amylcinnamaldehyde mark a pivotal chapter in the history of industrial chemistry and the art of perfumery. Born from the necessity to create stable and affordable alternatives to precious natural materials, its synthesis via the robust Claisen-Schmidt condensation provided the fragrance world with an indispensable tool. Its journey from a laboratory innovation in the mid-20th century to a ubiquitous ingredient in countless consumer products illustrates the profound impact of synthetic organic chemistry on daily life. alpha-Amylcinnamaldehyde remains a testament to the enduring quest for new molecules that can capture and convey the complex beauty of the natural world.

References

-

Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Scentspiracy. Scentspiracy. Available at: [Link]

-

ALPHA-AMYL CINNAMALDEHYDE - Ataman Kimya. Ataman Kimya. Available at: [Link]

-

Alpha Amyl Cinnamic Aldehyde : Properties, Uses & Benefits - P. P. Sheth Aromas. P. P. Sheth Aromas. Available at: [Link]

-

alpha-Amylcinnamaldehyde, (E)- | C14H18O | CID 1623625 - PubChem. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Art of Scent: Exploring Alpha-Amylcinnamaldehyde in Perfumery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- EP0392579B1 - Aldolkondensation - Google Patents. Google Patents.

-

Synthesis of α-Amyl Cinnamaldehyde - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Claisen–Schmidt condensation - Wikipedia. Wikipedia. Available at: [Link]

-

Claisen Schmidt Condensation | PDF | Aldehyde | Ketone - Scribd. Scribd. Available at: [Link]

Sources

- 1. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 2. ppsheth.com [ppsheth.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. alpha-Amylcinnamaldehyde, (E)- | C14H18O | CID 1623625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]

- 10. EP0392579B1 - Aldolkondensation - Google Patents [patents.google.com]

- 11. Alpha Amyl Cinnamic Aldehyde Manufacturer & Suppliers |ELAROMA-AACNAL - Elchemy [elchemy.com]

alpha-Amylcinnamaldehyde material safety data sheet (MSDS) analysis

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of alpha-Amylcinnamaldehyde

Introduction: Beyond the Fragrance

alpha-Amylcinnamaldehyde (ACA), also known as amyl cinnamal, is a synthetic aromatic compound indispensable in the fragrance and flavor industry.[1] Valued for its characteristic sweet, floral scent reminiscent of jasmine, it is a key component in a vast array of consumer products, including perfumes, soaps, lotions, and detergents.[2] While its olfactory properties are highly desirable, a comprehensive understanding of its chemical hazards and safe handling protocols is paramount for researchers, chemists, and manufacturing professionals. This guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for alpha-Amylcinnamaldehyde, synthesizing technical data with practical, field-proven insights to ensure its safe and effective use in a professional setting.

Chemical Identification and Physicochemical Properties

Correctly identifying a chemical is the foundational step of any safety assessment. alpha-Amylcinnamaldehyde is identified by its CAS (Chemical Abstracts Service) number, 122-40-7.[1][2] It is a pale yellow, oily liquid with a molecular formula of C₁₄H₁₈O and a molecular weight of approximately 202.29 g/mol .[1][2][3] Its structural and physical properties are critical determinants of its behavior and the necessary precautions for its handling. For instance, its high flash point indicates it is a combustible liquid but not highly flammable, while its poor solubility in water has implications for both environmental fate and cleanup procedures.[4][5]

| Property | Value | Source(s) |

| CAS Number | 122-40-7 | [1][2][3] |

| EC Number | 204-541-5 | [2][3][6] |

| Molecular Formula | C₁₄H₁₈O | [1][2][3] |

| Molecular Weight | ~202.29 g/mol | [2][3] |

| Appearance | Pale yellow to yellow clear liquid | [1][2] |

| Odor | Sweet, floral, jasmine-like | [1][2] |

| Boiling Point | ~287-290 °C | [1][2] |

| Flash Point | > 93.3 °C (> 200.0 °F) [Closed Cup] | [2][7] |

| Density | ~0.96-0.97 g/mL at 25 °C | [1][2] |

| Solubility in Water | Practically insoluble | [2] |

| Solubility in Organic Solvents | Soluble in alcohol and most organic solvents | [1][2] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards. alpha-Amylcinnamaldehyde is consistently classified with two primary hazards: skin sensitization and long-term aquatic toxicity.[3][8][9]

-

Skin Sensitisation, Category 1 (or 1B) : This is the most significant human health hazard.[3][4] It means that while the substance may not cause immediate skin irritation in all individuals, repeated or prolonged contact can lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[4][10] The corresponding GHS Hazard Statement is H317: May cause an allergic skin reaction .[3][9][11]

-

Hazardous to the aquatic environment, Chronic Category 2 : This classification indicates that the substance is toxic to aquatic life with long-lasting effects.[3][8][9] Due to its poor water solubility and potential for persistence, its release into waterways must be strictly avoided.[12] The GHS Hazard Statement is H411: Toxic to aquatic life with long lasting effects .[3][9][11]

Caption: GHS Hazard classification for alpha-Amylcinnamaldehyde.

Toxicological Profile

Understanding the toxicology of a substance is key to interpreting its hazards. The acute toxicity of alpha-Amylcinnamaldehyde is low, but its sensitization potential is significant.

-

Acute Toxicity : The substance has low acute toxicity via oral and dermal routes. This means a large single dose would be required to cause severe harm, which is unlikely in a research or industrial setting.

-

Skin Sensitization : This is the primary toxicological concern. ACA is a well-documented skin sensitizer.[1] The mechanism involves the substance penetrating the skin and binding to proteins, forming an antigen that the immune system recognizes as foreign. Upon subsequent exposures, the immune system mounts an inflammatory response, leading to allergic contact dermatitis.[8] The No Expected Sensitization Induction Level (NESIL), a measure of the highest concentration that is not expected to cause sensitization in humans, has been established at 23000 μg/cm².[13]

-

Genotoxicity & Carcinogenicity : Available data, including Ames mutagenicity tests, indicate that alpha-Amylcinnamaldehyde is not mutagenic.[3][4] There is no evidence to suggest it is a carcinogen.[3]

| Endpoint | Species | Route | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3730 mg/kg | [4][14] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [3][4] |

| Skin Sensitization | Human/Animal | Dermal | Potential Sensitizer (Category 1) | [3][8] |

| Genotoxicity (Ames Test) | N/A | In-vitro | Negative (Not mutagenic) | [3][4] |

Exposure Controls and Personal Protection

Given the hazards, particularly skin sensitization, implementing robust exposure controls is non-negotiable. This involves a combination of engineering controls and Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation : Work should be conducted in a well-ventilated area to minimize inhalation of vapors or mists.[4][6][11] Local exhaust ventilation (LEV) is recommended for procedures that may generate aerosols.

Personal Protective Equipment (PPE):

-

Hand Protection : This is the most critical piece of PPE. Chemical-resistant, impervious gloves must be worn whenever handling the substance.[3][6][11] The choice of glove material (e.g., nitrile, neoprene) should be based on the specific operational conditions and confirmed with the glove manufacturer for suitability.[10]

-

Eye Protection : Safety glasses with side-shields or splash goggles should be used to prevent accidental eye contact.[6][10][11]

-

Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[6] In case of potential splashing, additional chemical-resistant aprons may be necessary. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[7][10][11]

Handling, Storage, and Stability

Proper handling and storage protocols are essential to maintain the chemical's integrity and prevent hazardous situations.

Handling Protocol:

-

Review MSDS : Before work begins, all personnel must review the MSDS.

-

Ensure Ventilation : Confirm that the work area is well-ventilated.[11]

-

Don PPE : Wear appropriate PPE, including gloves, eye protection, and a lab coat.[3]

-

Avoid Contact : Avoid contact with skin and eyes, and avoid inhaling any vapor or mist.[3]

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][11]

Storage and Stability:

-

Conditions : Store in a cool, dry, and well-ventilated place.[3][11] The container should be kept tightly closed to minimize air contact.[3][11] Storage at 2-8°C is sometimes recommended.[2][3]

-

Incompatibilities : Keep away from strong oxidizing agents, strong bases, and strong acids.[3]

-

Stability : The substance is stable under recommended storage conditions.[10] However, it may slowly oxidize upon exposure to air, which can affect its quality.[10][12]

-

Hazardous Decomposition : Thermal decomposition may produce carbon oxides (CO, CO₂).[3]

Emergency Procedures

A clear, rehearsed emergency plan is critical for responding effectively to accidents.

First-Aid Measures

-

Skin Contact : Immediately take off contaminated clothing.[7] Wash the affected area with plenty of soap and water.[3][6] If skin irritation or a rash occurs, seek medical advice.[7][10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] If irritation persists, consult a physician.[15]

-

Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult or symptoms persist, seek medical attention.[7]

-

Ingestion : Rinse mouth with water.[3][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media : Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[3][6][10] A water spray can be used to cool fire-exposed containers.[4][11]

-

Unsuitable Media : Do not use a direct water jet, as it may spread the fire.[10]

-

Hazards from Combustion : Fire may produce toxic gases, including carbon monoxide and carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures (Spills)

The response to a spill should be systematic to ensure personnel safety and environmental protection.

Sources

- 1. ppsheth.com [ppsheth.com]

- 2. Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance — Scentspiracy [scentspiracy.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. johndwalsh.com [johndwalsh.com]

- 5. alpha-Amylcinnamaldehyde | 122-40-7 [chemicalbook.com]

- 6. directpcw.com [directpcw.com]

- 7. vigon.com [vigon.com]